BENGHE Methodological & Application

Check Availability & Pricing

Application of CRISPR-Cas9 for studying
Carbapenem resistance mechanisms.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbapenam

Cat. No.: B8450946

Application of CRISPR-Cas9 for Studying
Carbapenem Resistance Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

The rise of carbapenem-resistant bacteria poses a significant threat to global health.
Understanding the molecular mechanisms underpinning this resistance is crucial for the
development of novel therapeutics. The CRISPR-Cas9 system has emerged as a powerful tool
for the precise genetic manipulation of bacteria, enabling researchers to investigate the
function of specific genes involved in carbapenem resistance. This document provides detailed
application notes and protocols for utilizing CRISPR-Cas9 to study these mechanisms.

Introduction to CRISPR-Cas9 in Carbapenem
Resistance Research

The CRISPR-Cas9 system allows for targeted gene knockout, gene repression (CRISPRI), and
gene activation (CRISPRa), providing a versatile platform to:

« |dentify and validate carbapenem resistance genes: By knocking out a suspected resistance
gene, researchers can observe a subsequent change in the minimum inhibitory
concentration (MIC) of carbapenem antibiotics, thereby confirming the gene's role in
resistance.
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« Investigate the regulatory networks of resistance: CRISPRI can be used to silence the
expression of regulatory genes, such as those controlling efflux pumps or porin channels, to
elucidate their impact on the resistance phenotype.

o Screen for novel resistance determinants: Genome-wide CRISPR libraries can be employed
to systematically knock out or repress every gene in a bacterium, allowing for the
identification of previously unknown genes that contribute to carbapenem resistance.

Experimental Protocols
Protocol for CRISPR-Cas9 Mediated Knockout of
Carbapenemase Genes in Escherichia coli

This protocol describes the elimination of the blaKPC-2 gene, a common carbapenemase, from
a resistant strain of E. coli.

Materials:

E. coli strain carrying the blaKPC-2 gene on a plasmid (e.g., pET24-blaKPC-2).

e pCas9 plasmid carrying the Cas9 nuclease gene.

o sSgRNA expression plasmid.

 Luria-Bertani (LB) broth and agar.

e Chloramphenicol and other relevant antibiotics for selection.

o Competent cell preparation reagents.

o Electroporator and cuvettes (or chemical transformation reagents).

» PCR reagents and primers for verification.

e Imipenem E-test strips or broth microdilution supplies for MIC testing.

Procedure:
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SgRNA Design and Cloning:

o Design a single guide RNA (sgRNA) specifically targeting a conserved region of the
blaKPC-2 gene. Ensure the target sequence is followed by a protospacer adjacent motif
(PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).

o Synthesize and clone the designed sgRNA sequence into the sgRNA expression plasmid
(e.g., pCas9-sgRNA) according to the manufacturer's instructions.

Preparation of Competent Cells:

o Prepare chemically competent or electrocompetent E. coli cells carrying the pET24-
blaKPC-2 plasmid. A standard calcium chloride or electroporation protocol can be
followed.[1]

Transformation:

o Chemical Transformation: Mix 100 pL of competent cells with 10 pL of the pCas9-sgRNA
plasmid targeting blaKPC-2. Incubate on ice for 30 minutes, followed by a heat shock at
42°C for 90 seconds, and then return to ice for 2 minutes.[1]

o Electroporation: Mix the pCas9-sgRNA plasmid with electrocompetent cells and transfer to
a pre-chilled electroporation cuvette. Electroporate according to the instrument's
specifications.

Selection and Verification:

o Add 1 mL of LB broth to the transformed cells and incubate at 37°C with shaking for 1
hour.

o Plate the transformed cells on LB agar containing chloramphenicol (for selection of the
pCas9 plasmid).

o Randomly select individual colonies and screen for the loss of the blaKPC-2 gene using
colony PCR with primers specific to blakKPC-2.

o Confirm the elimination of the blaKPC-2 plasmid by quantitative PCR (QPCR).[1]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10581170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10581170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10581170/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8450946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Phenotypic Analysis:

o Perform antimicrobial susceptibility testing on the confirmed blaKPC-2-negative clones
using imipenem E-test strips or broth microdilution to determine the change in MIC.[1]

Protocol for CRISPR-Cas9 Gene Editing in Klebsiella
pnheumoniae

This protocol outlines a two-plasmid system for scarless genome editing in K. pneumoniae.

Materials:

K. pneumoniae strain of interest.
o pCasKP-apr plasmid (expressing Cas9 and the lambda Red recombination system).
e pSGKP-spe plasmid (for sgRNA expression).

» Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) repair template with desired
edit.

e L-arabinose for induction.

» Apramycin and spectinomycin for selection.
o Electroporator and cuvettes.

Procedure:

o Transformation with pCasKP-apr:

o Transform the wild-type K. pneumoniae strain with the pCasKP-apr plasmid via
electroporation (e.g., 2,500 V, 200 Q, 25 yF in a 2-mm cuvette).[2]

o Select for transformants on LB agar containing apramycin.

e Preparation of Competent Cells with Lambda Red Induction:
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o Culture the pCasKP-apr-harboring K. pneumoniae in the presence of L-arabinose to
induce the expression of the lambda Red recombination machinery.

o Prepare electrocompetent cells from this induced culture.[2]

o Co-transformation with sgRNA Plasmid and Repair Template:
o Design and clone the specific SgRNA into the pSGKP-spe plasmid.

o Co-transform the induced competent cells with the sgRNA-expressing pSGKP-spe
plasmid and the corresponding SSDNA or dsDNA repair template.[2]

e Selection and Verification:

o Select for successful recombinants on LB agar containing both apramycin and
spectinomycin.

o Verify the desired genomic edit by colony PCR and Sanger sequencing.[2]

Protocol for CRISPR-Cas9 Mediated Gene Knockout in
Acinetobacter baumannii

This protocol describes a method for gene deletion in A. baumannii.
Materials:

A. baumannii strain of interest.

o Two-plasmid genome editing system (e.g., pSGAb-pCasAb).

» SgRNA expression plasmid (e.g., pSGAb-spe).

¢ Repair template with homology arms flanking the target gene.

o Appropriate antibiotics for selection (e.g., apramycin, kanamycin).
» Electroporator and cuvettes.

Procedure:
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e Preparation of Electrocompetent Cells:

o Grow A. baumannii to mid-log phase (OD600 of 0.5-0.7).

o Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
e sgRNA Cloning:

o Design an sgRNA targeting the gene of interest (e.g., OXA-23).

o Clone the sgRNA into the pSGAb-spe plasmid using Golden Gate assembly.
» Transformation and Recombination:

o Co-transform the electrocompetent A. baumannii with the sgRNA plasmid and the repair
template.

o Immediately after electroporation, add pre-chilled antibiotic-free LB broth and incubate for
recovery and genome editing.

e Selection and Verification:

o Plate the transformed cells on LB agar containing the appropriate antibiotics (e.g.,
apramycin and kanamycin).

o Screen colonies for the desired gene deletion by colony PCR and confirm by sequencing.

Data Presentation

Table 1: Reduction in Carbapenem MICs following
CRISPR-Cas9 Mediated Elimination of Resistance Genes
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Caption: Workflow for CRISPR-Cas9 gene knockout.
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Caption: Regulation of the AcrAB-TolC efflux pump.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10215795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215795/
https://www.benchchem.com/product/b8450946#application-of-crispr-cas9-for-studying-carbapenem-resistance-mechanisms
https://www.benchchem.com/product/b8450946#application-of-crispr-cas9-for-studying-carbapenem-resistance-mechanisms
https://www.benchchem.com/product/b8450946#application-of-crispr-cas9-for-studying-carbapenem-resistance-mechanisms
https://www.benchchem.com/product/b8450946#application-of-crispr-cas9-for-studying-carbapenem-resistance-mechanisms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8450946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8450946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

